Introduction: The Strategic Value of a Privileged Scaffold
Introduction: The Strategic Value of a Privileged Scaffold
An In-depth Technical Guide to 2-(3-Iodophenyl)pyrrolidine: Properties, Reactivity, and Applications in Drug Discovery
2-(3-Iodophenyl)pyrrolidine is a heterocyclic building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its structure uniquely combines two key chemical features: a saturated pyrrolidine ring and a functionalized aromatic iodophenyl group. The pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and natural products, prized for its ability to introduce three-dimensional character into otherwise flat molecules.[1][2] The iodo-substituent on the phenyl ring serves as a versatile synthetic handle, enabling a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the core chemical properties, reactivity, and strategic applications of 2-(3-Iodophenyl)pyrrolidine for professionals engaged in the design and synthesis of novel therapeutic agents.
PART 1: Core Physicochemical and Structural Properties
The fundamental properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. For 2-(3-Iodophenyl)pyrrolidine, these properties are dictated by the interplay between the basic nitrogen of the pyrrolidine ring and the bulky, electron-rich iodophenyl substituent.
Data Summary
Quantitative data for 2-(3-Iodophenyl)pyrrolidine has been consolidated from various chemical data sources. It is important to note that some physical properties, such as boiling point and pKa, are often computationally predicted for specialized building blocks like this and should be treated as reliable estimates for experimental design.
| Property | Value | Source |
| CAS Number | 317355-10-5 | [][4][5] |
| Molecular Formula | C₁₀H₁₂IN | [][5][6] |
| Molecular Weight | 273.11 g/mol | [][5][6] |
| Predicted Boiling Point | 312.6 ± 35.0 °C | [5] |
| Predicted Density | 1.597 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 9.70 ± 0.10 (for the conjugate acid) | [5] |
| Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)I | [][7] |
| InChI | InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | [][7] |
| InChIKey | GOTZSBYCEAUXCK-UHFFFAOYSA-N | [7] |
PART 2: Synthesis and Chemical Reactivity
While 2-(3-Iodophenyl)pyrrolidine is commercially available as a building block, understanding its synthesis and, more importantly, its subsequent reactivity is crucial for its effective utilization.[][4]
Conceptual Synthesis
The synthesis of 2-aryl-pyrrolidines can be achieved through several established organic chemistry pathways. A common conceptual approach involves the reduction of a corresponding 2-(3-iodophenyl)pyrrole or a related precursor. Alternatively, intramolecular cyclization of a suitably functionalized open-chain amine could be employed. However, for most research applications, direct purchase from a chemical supplier is the most practical route.
Core Reactivity: A Bifunctional Scaffold
The true synthetic power of 2-(3-Iodophenyl)pyrrolidine lies in its bifunctional nature. The pyrrolidine nitrogen and the carbon-iodine bond represent two orthogonal reactive sites that can be addressed selectively to build molecular complexity.
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The Pyrrolidine Nitrogen (A Secondary Amine): As a typical cyclic secondary amine, the nitrogen atom is nucleophilic and basic.[8] It readily undergoes a variety of classical amine reactions, including:
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N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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N-Arylation: Buchwald-Hartwig amination to attach aryl or heteroaryl groups.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
-
The Iodophenyl Group (A Cross-Coupling Handle): The carbon-iodine (C-I) bond is the most reactive of the aryl halides (I > Br > Cl) in transition-metal-catalyzed cross-coupling reactions. This makes it an exceptionally valuable functional group for creating new carbon-carbon and carbon-heteroatom bonds. Key transformations include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines.
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Stille Coupling: Reaction with organostannanes.
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The following diagram illustrates the key reactive centers and potential synthetic transformations of the molecule.
Caption: Key reactive sites and synthetic pathways for 2-(3-Iodophenyl)pyrrolidine.
PART 3: Application in Drug Discovery Workflows
The pyrrolidine scaffold is a cornerstone of modern drug design.[1] Its non-planar, sp³-rich structure provides an ideal framework for creating molecules with improved physicochemical properties and better binding complementarity to protein targets compared to flat, aromatic systems.[2]
2-(3-Iodophenyl)pyrrolidine is strategically employed in the early stages of drug discovery, particularly in hit-to-lead and lead optimization campaigns. Its utility stems from its role as a versatile template for generating focused libraries of compounds.
Workflow: Library Synthesis for Lead Discovery
A typical workflow involves using the aryl iodide as an anchor point for diversification via parallel synthesis, while the pyrrolidine nitrogen can be used for later-stage modifications to fine-tune properties like solubility or cell permeability.
-
Core Reaction: A robust cross-coupling reaction, such as Suzuki coupling, is chosen.
-
Diversification: 2-(3-Iodophenyl)pyrrolidine is reacted with a diverse library of boronic acids. Each reaction introduces a different chemical group at the 3-position of the phenyl ring.
-
Secondary Modification (Optional): The resulting library of products can then be further functionalized at the pyrrolidine nitrogen.
-
Screening: The final compound library is screened against a biological target to identify hits with desired activity.
The diagram below outlines this strategic workflow.
Caption: Role of 2-(3-Iodophenyl)pyrrolidine in a drug discovery library synthesis workflow.
PART 4: Representative Experimental Protocol
To illustrate the practical application of this building block, the following section details a representative, self-validating protocol for a Suzuki cross-coupling reaction. This protocol is based on established methodologies and highlights the key considerations for working with this type of substrate.
Protocol: Suzuki Cross-Coupling of 2-(3-Iodophenyl)pyrrolidine with 4-Methoxyphenylboronic Acid
Objective: To synthesize 2-(3-(4-methoxyphenyl)phenyl)pyrrolidine, demonstrating the utility of the C-I bond as a handle for C-C bond formation.
Materials & Equipment:
-
2-(3-Iodophenyl)pyrrolidine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble the reaction flask and condenser. Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency and reproducibility.
-
Reagent Addition: To the flask, add 2-(3-Iodophenyl)pyrrolidine, 4-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine. Causality: Potassium carbonate is the base required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (toluene/water). Causality: Toluene is the primary organic solvent, while the presence of water is often beneficial for the solubility of the base and can accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Self-Validation: The success of the protocol is validated by characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity, alongside TLC analysis to confirm the consumption of starting material.
Conclusion
2-(3-Iodophenyl)pyrrolidine stands out as a high-value building block for chemical and pharmaceutical research. Its bifunctional nature—a nucleophilic secondary amine and a versatile aryl iodide—provides scientists with a robust scaffold for the efficient construction of complex molecular architectures. The principles of its reactivity, grounded in the fundamentals of amine chemistry and transition-metal catalysis, enable its strategic deployment in drug discovery pipelines, facilitating the rapid generation of diverse compound libraries essential for identifying and optimizing novel therapeutic agents.
References
-
PubChem. (R)-2-(3-Fluoro-5-iodophenyl)pyrrolidine | C10H11FIN. [Link]
-
Royal Society of Chemistry. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [Link]
-
PubChemLite. 2-(3-iodophenyl)pyrrolidine (C10H12IN). [Link]
-
SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubMed. Pyridones in drug discovery: Recent advances. [Link]
-
National Center for Biotechnology Information. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. 317355-10-5|2-(3-Iodophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 5. 2-(3-IODOPHENYL)PYRROLIDINE | 317355-10-5 [amp.chemicalbook.com]
- 6. 2-(3-Iodophenyl)pyrrolidine | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - 2-(3-iodophenyl)pyrrolidine (C10H12IN) [pubchemlite.lcsb.uni.lu]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
